2-Isopropenil-5-metil-5-viniltetrahidrofurano

Descripción general

Descripción

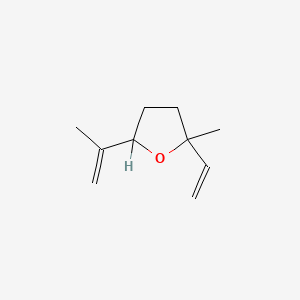

Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Perfumería y Aromáticos

Este compuesto se utiliza en la síntesis de fragancias debido a su complejo perfil de aroma. Se puede encontrar en formulaciones que requieren una fragancia sutil, amaderada y ligeramente floral, a menudo sirviendo como nota de fondo en los perfumes . Su estabilidad y propiedades de unión lo convierten en un ingrediente valioso en productos de aroma de larga duración.

Saborizante de alimentos

El óxido de anhidro-linalool se utiliza como agente saborizante en la industria alimentaria. Imparte un sabor suave, dulce y algo picante, lo que lo hace adecuado para su uso en productos horneados, confitería y bebidas . Su versatilidad en la mejora del perfil de sabor es muy apreciada en la química alimentaria.

Aditivos cosméticos

En cosmética, este compuesto se agrega a productos como lociones y cremas por su fragancia. Además, se ha encontrado que tiene propiedades acondicionadoras de la piel, que pueden ayudar a mantener la humedad y la elasticidad de la piel .

Investigación farmacéutica

La investigación sobre las aplicaciones farmacéuticas del 2-Isopropenil-5-metil-5-viniltetrahidrofurano incluye su posible uso como precursor en la síntesis de moléculas más complejas. Su estructura permite modificaciones químicas que pueden conducir al desarrollo de nuevos agentes terapéuticos .

Síntesis orgánica

El compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas orgánicas más grandes y complejas. Sus sitios reactivos permiten diversas reacciones químicas, incluidas la polimerización y las reacciones de adición .

Ciencia de los materiales

En la ciencia de los materiales, los investigadores exploran el uso de este compuesto en la creación de nuevos polímeros con características específicas, como mayor flexibilidad o mayor durabilidad. Su incorporación a las cadenas de polímeros puede dar como resultado materiales con propiedades únicas adecuadas para aplicaciones especializadas .

Productos químicos agrícolas

Existe investigación en curso sobre el uso del óxido de anhidro-linalool en el desarrollo de productos químicos agrícolas. Su estructura podría ser la base para nuevos tipos de pesticidas o herbicidas que sean más respetuosos con el medio ambiente y específicos en su acción .

Monitoreo ambiental

La firma química distintiva de este compuesto lo hace útil para el monitoreo ambiental. Se puede utilizar como marcador o trazador en estudios de calidad del aire, contaminación del agua y contaminación del suelo para rastrear la presencia de compuestos orgánicos específicos .

Actividad Biológica

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known by its CAS number 54750-70-8, is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- Structure : The compound features a furan ring with an ethenyl substituent and a methyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that furan derivatives exhibit notable antimicrobial activity. A study highlighted that various furan compounds, including 2-ethenyltetrahydro derivatives, demonstrated effectiveness against bacteria and fungi. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceuticals and food preservation .

Antioxidant Activity

Furan compounds are also recognized for their antioxidant properties. A study reported that furan derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for developing supplements aimed at preventing oxidative damage associated with various diseases .

Cytotoxic Effects

The cytotoxicity of furan compounds has been evaluated in several cancer cell lines. In vitro studies demonstrated that 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- exhibited selective cytotoxic effects against specific cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of furan derivatives was tested using disk diffusion methods. The results indicated that:

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 15 | S. aureus |

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 12 | E. coli |

The compound exhibited a higher zone of inhibition compared to standard antibiotics, indicating its potential as a natural antimicrobial agent .

Study 2: Antioxidant Capacity

A study measuring the antioxidant capacity of various furan compounds utilized the DPPH radical scavenging assay. Results showed that:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 25 |

| Ascorbic Acid (Control) | 20 |

The lower IC50 value indicates that the furan compound has strong antioxidant potential comparable to ascorbic acid .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 30 |

| MCF7 (Breast) | 35 |

| Normal Fibroblasts | >100 |

These findings suggest that while the compound is effective against cancer cells, it demonstrates a favorable safety profile for normal cells .

Propiedades

IUPAC Name |

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGFNCYVSHOLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(O1)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864429 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.878 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-86-2 | |

| Record name | Herboxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of anhydrolinalool oxide in the context of honey analysis?

A1: Anhydrolinalool oxide, alongside its cis/trans isomers, has been identified as a potential chemical marker for coriander honey . This means that the presence of anhydrolinalool oxide in honey samples could indicate the honey's origin as being derived from the nectar of Coriandrum sativum plants.

Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of anhydrolinalool oxide as a flavoring substance?

A2: Yes, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) has evaluated anhydrolinalool oxide (FL-no: 13.097) for its safety as a flavoring substance . They concluded that anhydrolinalool oxide does not pose a safety concern at estimated levels of intake as a flavoring substance based on a maximized survey-derived daily intake (MSDI) approach.

Q3: Are there other terpenes besides anhydrolinalool oxide that are significant in honey analysis?

A3: Yes, various terpenes, including linalool and its derivatives (like linalool oxide isomers and lilac alcohol/aldehyde isomers), are commonly found in honey and can be used for botanical origin identification . These compounds can exist as both specific and non-specific markers, depending on the type of honey. For example, while linalool derivatives are commonly found in different honey types, anhydrolinalool oxide isomers are more specific to coriander honey.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.